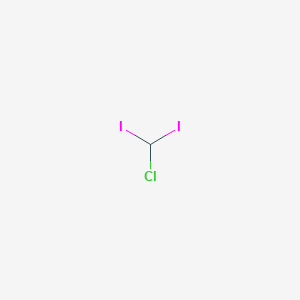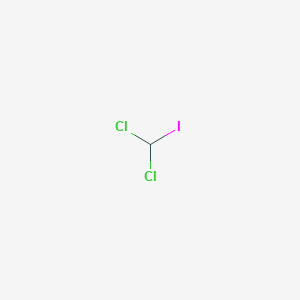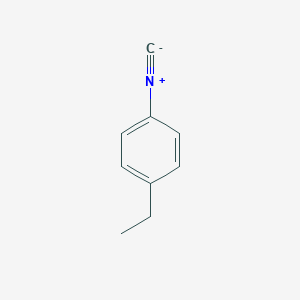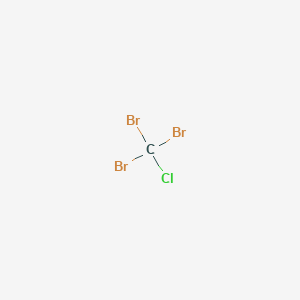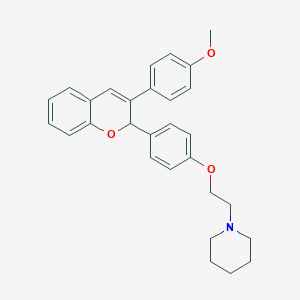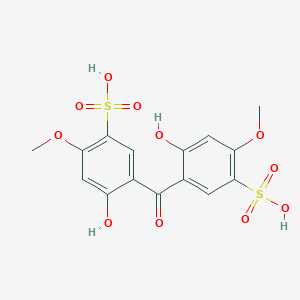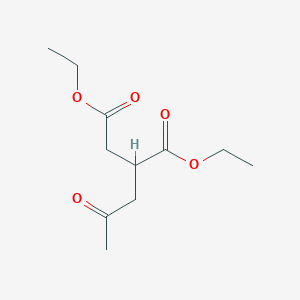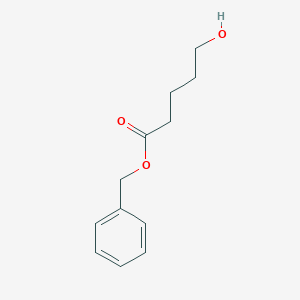
Benzyl 5-hydroxypentanoate
Vue d'ensemble
Description
Benzyl 5-hydroxypentanoate is an organic compound with the molecular formula C12H16O3. It is a colorless to pale yellow liquid that is primarily used in organic synthesis as a substrate or intermediate. This compound is formed by the esterification of benzyl alcohol and pentanoic acid .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzyl 5-hydroxypentanoate is typically synthesized through an esterification reaction. This involves the reaction of benzyl alcohol with pentanoic acid in the presence of an acid catalyst or enzyme. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can further optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl 5-hydroxypentanoate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group, forming benzyl 5-oxopentanoate.
Reduction: The ester group can be reduced to form benzyl 5-hydroxypentanol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Benzyl 5-oxopentanoate.
Reduction: Benzyl 5-hydroxypentanol.
Substitution: Various substituted benzyl pentanoates depending on the reagent used.
Applications De Recherche Scientifique
Benzyl 5-hydroxypentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for various chemical reactions.
Biology: It serves as a building block in the synthesis of biologically active compounds.
Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of renin inhibitors.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins .
Mécanisme D'action
The mechanism of action of benzyl 5-hydroxypentanoate involves its role as a prodrug. It acts as a precursor to benzyl 5-hydroxyvalerate, which is involved in the synthesis of natural coagulation factors like fibrinogen. The compound binds to albumin and other serum proteins, facilitating its transport and activity in the body .
Comparaison Avec Des Composés Similaires
Benzyl 5-oxopentanoate: Formed by the oxidation of benzyl 5-hydroxypentanoate.
Benzyl 5-hydroxypentanol: Formed by the reduction of this compound.
Benzyl 5-pentenoate: A structurally similar compound with a double bond instead of a hydroxyl group.
Uniqueness: this compound is unique due to its hydroxyl group, which allows it to undergo a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Its ability to act as a prodrug and its involvement in the synthesis of biologically active compounds further highlight its significance .
Propriétés
IUPAC Name |
benzyl 5-hydroxypentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c13-9-5-4-8-12(14)15-10-11-6-2-1-3-7-11/h1-3,6-7,13H,4-5,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTOFIXXPCKZTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
509077-79-6 | |
| Record name | Poly[oxy(1-oxo-1,5-pentanediyl)], α-(phenylmethyl)-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=509077-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10599930 | |
| Record name | Benzyl 5-hydroxypentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10599930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134848-96-7 | |
| Record name | Benzyl 5-hydroxypentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10599930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl 5-hydroxypentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Benzyl 5-hydroxypentanoate serves as a key building block in the synthesis of 5-O-[5-(pentanoic acid)]-phosphono-L-erythro-pent-2-ulose, a precursor to the target hapten 1. [] In the described research, it is coupled with 1-O-benzyl-L-erythro-pent-2-ulose ethane-1,2-diyl dithioacetal using enediol pyrophosphate as a coupling agent. [] This synthesized molecule is then further modified and conjugated to carrier proteins like porcine thyroglobuline and bovine serum albumin. Finally, treatment with potassium cyanide (KCN) generates the desired hapten conjugates. These conjugates are intended for raising catalytic antibodies. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
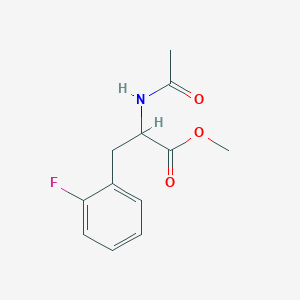
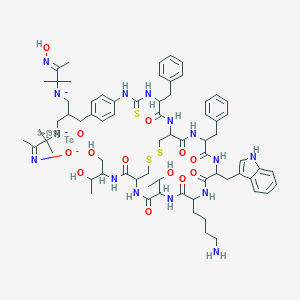
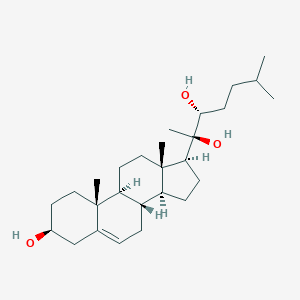
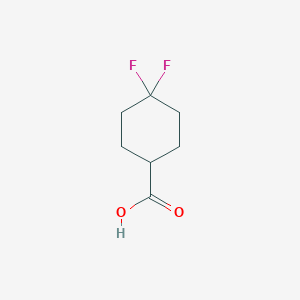
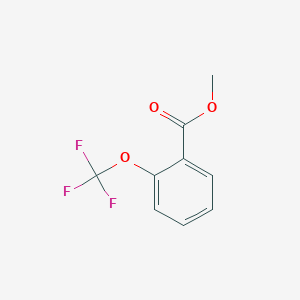
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B121514.png)
![Trimethyl-[(3-methylcyclohexen-1-yl)methyl]silane](/img/structure/B121518.png)
